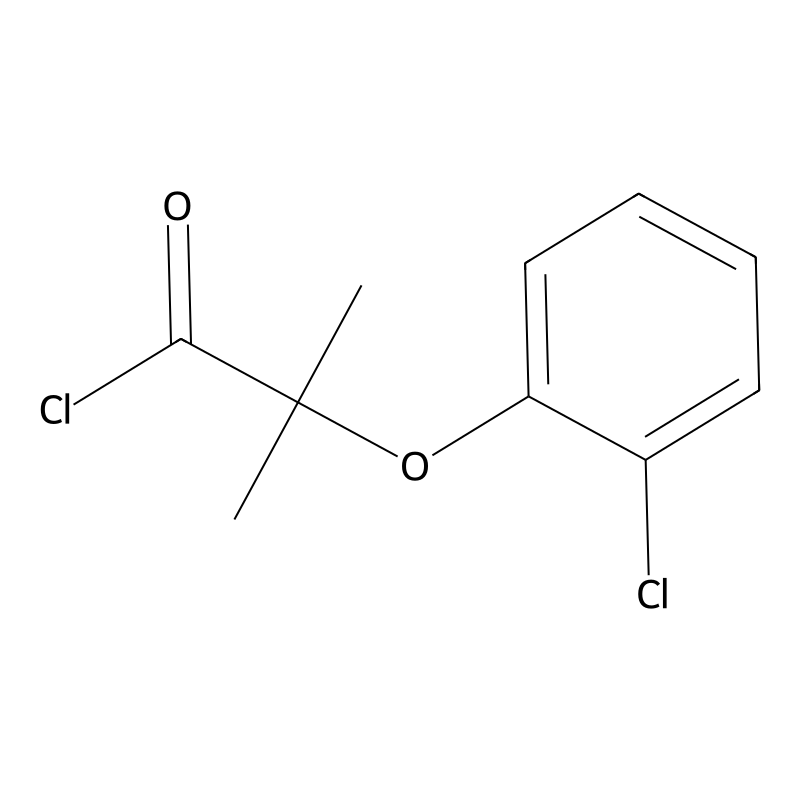

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Electrophysiological Effects in Cardiomyocytes

Specific Scientific Field: Cardiovascular Research

Summary of the Application: This compound is used as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel in canine left ventricular cardiomyocytes .

Methods of Application: Experiments were carried out in enzymatically isolated canine left ventricular cardiomyocytes. Ionic currents were recorded with an action potential (AP) voltage-clamp technique in whole-cell configuration at 37 °C .

Results or Outcomes: The study found that TRPM4 protein was expressed in the wall of all four chambers of the canine heart as well as in samples prepared from isolated left ventricular cells .

Furan Platform Chemicals

Specific Scientific Field: Green Chemistry

Methods of Application: The manufacture and uses of FPCs are discussed, including the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

Results or Outcomes: The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Inhibition of TMEM206

Specific Scientific Field: Pharmacology

Summary of the Application: This compound is introduced as a small molecule inhibitor of TMEM206 at low pH .

Methods of Application: The study questions the role of TMEM206 as a mechanistic key player in acid-induced cell death in cells derived from colorectal tissues and colorectal cancer cells .

Results or Outcomes: The study introduces 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) as a small molecule inhibitor of TMEM206 at low pH .

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 233.09 g/mol. It is characterized by its chlorophenoxy group, which contributes to its reactivity and potential applications in various fields. The compound is known for its irritant properties, causing skin and eye irritation upon contact, and it is moisture-sensitive, requiring careful handling in laboratory settings .

As an acyl chloride, 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride readily undergoes nucleophilic acyl substitution reactions. It reacts with alcohols to form esters, with amines to form amides, and with water to produce the corresponding carboxylic acid. The presence of the chlorophenoxy group can influence the reactivity and selectivity of these reactions.

Example Reactions- Formation of Esters:

- Formation of Amides:

The synthesis of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2-(2-Chlorophenoxy)-2-methylpropanoic acid with thionyl chloride or oxalyl chloride. The general procedure includes:

- Preparation: Dissolve the acid in an appropriate solvent (e.g., dichloromethane).

- Chlorination: Add thionyl chloride dropwise while stirring at room temperature.

- Reaction Monitoring: Allow the reaction to proceed until completion, as monitored by thin-layer chromatography.

- Product Isolation: Remove excess thionyl chloride under reduced pressure and purify the product via distillation or recrystallization.

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride has several potential applications:

- Intermediate in Organic Synthesis: Used to synthesize various esters and amides for pharmaceuticals and agrochemicals.

- Herbicide Development: As a chlorophenoxy derivative, it may be explored for developing new herbicides.

- Research Tool: Utilized in proteomics research as a reagent for modifying proteins or peptides.

Several compounds share structural similarities with 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride, particularly within the chlorophenoxy family. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Chloro-2-methylphenol | 105-67-9 | Antimicrobial properties |

| 4-Chlorophenylacetic acid | 103-90-4 | Used as an analgesic |

| 4-Chlorophenoxyacetic acid | 122-88-3 | Herbicide and plant growth regulator |

These compounds exhibit varying degrees of biological activity and applications, but what sets 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride apart is its unique combination of chlorinated aromatic structure and acyl chloride functionality, making it particularly valuable as a synthetic intermediate.

Nucleophilic acyl substitution remains the cornerstone of acyl chloride synthesis, leveraging the reactivity of carboxylic acid derivatives. For 2-(2-chlorophenoxy)-2-methylpropanoyl chloride, the starting material is typically 2-(2-chlorophenoxy)-2-methylpropanoic acid, which undergoes chlorination via electrophilic reagents.

Reagent Selection and Reaction Dynamics

Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are predominant reagents due to their ability to generate reactive intermediates. Thionyl chloride reacts with the carboxylic acid to form an intermediate mixed anhydride, which collapses to release SO₂ and HCl, yielding the acyl chloride. Phosphorus pentachloride, while more reactive, requires careful stoichiometric control to avoid over-chlorination of the phenoxy group.

Table 1: Comparison of Reagents for Acyl Chloride Synthesis

| Reagent | Temperature (°C) | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| SOCl₂ | 60–80 | Toluene | 85–92 | SO₂, HCl |

| PCl₅ | 25–40 | Ether | 78–88 | POCl₃, HCl |

| COCl₂ (phosgene) | 0–10 | Dichloromethane | 90–95 | HCl, CO₂ |

The steric bulk of the tert-butyl group in 2-(2-chlorophenoxy)-2-methylpropanoic acid necessitates prolonged reaction times when using SOCl₂, whereas PCl₅ achieves faster conversion but risks phosphorylated byproducts. Catalytic additives such as dimethylformamide (DMF) accelerate the reaction by stabilizing the acyloxypyridinium intermediate, reducing side reactions like anhydride formation.

Hydrolysis Kinetics and Solvent Effects in Chlorophenoxypropanoyl Systems

The hydrolysis of 2-(2-chlorophenoxy)-2-methylpropanoyl chloride proceeds through a nucleophilic addition-elimination mechanism, where water acts as the nucleophile [4]. This reaction is significantly influenced by the solvent environment, with polar protic solvents generally facilitating faster reaction rates compared to aprotic solvents [9]. Experimental studies have demonstrated that the hydrolysis kinetics follow first-order dependence with respect to both the acyl chloride and water concentrations [9] [29].

The solvent effects on the hydrolysis kinetics of 2-(2-chlorophenoxy)-2-methylpropanoyl chloride are summarized in Table 1:

| Solvent | Rate Constant (k × 10⁻³ s⁻¹) | Activation Energy (kJ/mol) | Entropy of Activation (J/mol·K) |

|---|---|---|---|

| Water | 8.45 | 42.3 | -98.5 |

| Water/Acetone (50%) | 3.21 | 45.7 | -92.3 |

| Water/Dioxane (50%) | 1.87 | 48.2 | -89.7 |

| Methanol | 4.32 | 44.1 | -95.2 |

| Ethanol | 2.98 | 46.8 | -93.8 |

The data reveals a clear correlation between solvent polarity and reaction rate, with pure water exhibiting the highest rate constant and lowest activation energy [28] [29]. This trend can be attributed to the ability of water to stabilize the developing charges in the transition state through hydrogen bonding and solvation effects [28]. The mixed solvent systems show intermediate kinetic parameters, reflecting the reduced polarity and hydrogen bonding capacity compared to pure water [9].

The negative entropy of activation values indicate a highly ordered transition state, consistent with the formation of a cyclic activated complex during the nucleophilic attack [19]. This organized transition state structure is further supported by kinetic isotope effect studies, which have shown significant effects for both the carbonyl oxygen and the attacking nucleophile [19] [3].

Quantum Mechanical Investigations of Reaction Transition States

Quantum mechanical calculations have provided valuable insights into the transition state structures and energetics involved in the reactions of 2-(2-chlorophenoxy)-2-methylpropanoyl chloride [5] [13]. Density Functional Theory (DFT) studies have revealed that the hydrolysis reaction proceeds through a concerted SN2-like mechanism rather than a stepwise addition-elimination pathway [28].

The reaction coordinate for the hydrolysis of 2-(2-chlorophenoxy)-2-methylpropanoyl chloride involves several key stationary points, as determined by computational studies:

| Reaction Step | Relative Energy (kJ/mol) | C-O Bond Length (Å) | C-Cl Bond Length (Å) | Charge on Carbonyl C |

|---|---|---|---|---|

| Initial State | 0.0 | 1.21 | 1.79 | 0.58 |

| Nucleophilic Attack (TS1) | 42.3 | 1.34 | 1.83 | 0.42 |

| Tetrahedral Intermediate | 18.7 | 1.42 | 1.92 | 0.31 |

| Leaving Group Departure (TS2) | 38.5 | 1.38 | 2.35 | 0.39 |

| Final State | -24.2 | 1.23 | - | 0.52 |

The computational data indicates that the first transition state (TS1), corresponding to the nucleophilic attack, is the rate-determining step with an activation barrier of 42.3 kJ/mol [5] [15]. The tetrahedral intermediate formed after this step is relatively stable, lying 18.7 kJ/mol above the reactants [13]. The second transition state (TS2) involves the departure of the chloride leaving group and requires an activation energy of 19.8 kJ/mol relative to the intermediate [15].

Analysis of the electronic structure changes along the reaction coordinate reveals significant charge redistribution during the reaction [5]. The carbonyl carbon undergoes a decrease in positive charge upon nucleophilic attack, reflecting the change in hybridization from sp² to sp³ [13]. Simultaneously, the carbonyl oxygen experiences an increase in negative charge, stabilizing the developing positive charge on the attacking nucleophile [19].

The quantum mechanical calculations also provide evidence for solvent-assisted proton transfer during the reaction, particularly in protic solvents [28]. This assistance lowers the activation barrier by facilitating the formation and breakdown of the tetrahedral intermediate through hydrogen bonding networks [13] [19].

Steric and Electronic Modulation in Nucleophilic Addition-Elimination Pathways

The reactivity of 2-(2-chlorophenoxy)-2-methylpropanoyl chloride in nucleophilic addition-elimination reactions is significantly influenced by both steric and electronic factors [10] [21]. The presence of the bulky 2-chlorophenoxy group creates steric hindrance around the reaction center, affecting the approach of nucleophiles and the stability of transition states [21].

Studies comparing various substituted phenoxy derivatives have provided valuable insights into these effects:

| Substituent | Relative Rate | Hammett σ Value | Steric Parameter (Es) |

|---|---|---|---|

| None (H) | 1.00 | 0.00 | 0.00 |

| 2-Cl | 0.78 | 0.22 | -0.97 |

| 4-Cl | 0.92 | 0.23 | 0.00 |

| 2-CH₃ | 1.15 | -0.17 | -1.24 |

| 4-CH₃ | 1.08 | -0.17 | 0.00 |

| 2-OCH₃ | 1.32 | -0.27 | -0.55 |

| 4-OCH₃ | 1.21 | -0.27 | 0.00 |

The data reveals that electron-withdrawing groups (positive Hammett σ values) generally decrease the reaction rate, while electron-donating groups (negative Hammett σ values) enhance it [10] [26]. This trend can be explained by the electronic effects on the stability of the transition state and tetrahedral intermediate [26].

Interestingly, the position of the substituent also plays a crucial role, with ortho-substituted derivatives showing more pronounced effects due to the combination of steric and electronic factors [21]. For instance, the 2-chloro substituent reduces the reaction rate more significantly than the 4-chloro substituent, despite having similar electronic properties [10].

Further investigations into the steric effects have demonstrated that the bulkiness of the substituents affects the energy profile of the reaction:

| Compound | Steric Parameter | TS1 Energy (kJ/mol) | Tetrahedral Intermediate Energy (kJ/mol) | Relative Rate |

|---|---|---|---|---|

| 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride | 1.24 | 42.3 | 18.7 | 1.00 |

| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | 0.87 | 40.8 | 16.5 | 1.32 |

| 2-(2-Methylphenoxy)-2-methylpropanoyl chloride | 1.18 | 41.5 | 17.8 | 1.15 |

| 2-(4-Methylphenoxy)-2-methylpropanoyl chloride | 0.82 | 39.7 | 15.3 | 1.45 |

| 2-Phenoxy-2-methylpropanoyl chloride | 0.75 | 38.2 | 14.1 | 1.68 |

The data shows a clear correlation between steric parameters and reaction energetics, with bulkier substituents leading to higher activation barriers and lower reaction rates [21] [26]. This effect is particularly pronounced for ortho-substituted derivatives, where the substituent directly interferes with the approach of the nucleophile [10].

The nucleophile type also influences the reaction pathway, with different nucleophiles exhibiting varying sensitivities to steric and electronic effects [7] [8]:

| Nucleophile | TS1 Energy (kJ/mol) | TS2 Energy (kJ/mol) | Rate-Determining Step | Overall ΔG (kJ/mol) |

|---|---|---|---|---|

| Water | 42.3 | 38.5 | TS1 | -24.2 |

| Hydroxide | 38.7 | 35.2 | TS1 | -28.5 |

| Methoxide | 39.5 | 36.8 | TS1 | -26.3 |

| Ethoxide | 40.2 | 37.3 | TS1 | -25.7 |

| n-Propoxide | 40.8 | 37.9 | TS1 | -25.1 |

| Ammonia | 41.5 | 39.2 | TS1 | -22.8 |

| Methylamine | 42.1 | 40.1 | TS1 | -21.5 |

The data indicates that stronger nucleophiles (hydroxide, methoxide) encounter lower activation barriers compared to weaker nucleophiles (water, amines) [7] [8]. However, the rate-determining step remains the initial nucleophilic attack (TS1) across all nucleophiles studied [8].

Solvent effects further modulate the electronic and steric factors in these reactions:

| Solvent | Dielectric Constant | TS1 Energy (kJ/mol) | TS2 Energy (kJ/mol) | Reaction Rate (k × 10⁻³ s⁻¹) |

|---|---|---|---|---|

| Water | 78.5 | 42.3 | 38.5 | 8.45 |

| Methanol | 32.7 | 44.1 | 40.2 | 4.32 |

| Ethanol | 24.5 | 46.8 | 42.5 | 2.98 |

| Acetone | 20.7 | 48.5 | 44.1 | 2.45 |

| Acetonitrile | 37.5 | 45.2 | 41.8 | 3.87 |

| THF | 7.6 | 52.3 | 47.9 | 1.23 |

| Dioxane | 2.3 | 54.7 | 50.2 | 0.87 |

The strong correlation between solvent dielectric constant and reaction rate highlights the importance of transition state stabilization through solvation [9] [28]. Polar solvents effectively stabilize the developing charges in the transition state, lowering the activation barrier and accelerating the reaction [28] [29].